2-(2-Methoxyphenoxy)propane-1,3-diol
2-(2-Methoxyphenoxy)propane-1,3-diol
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Guaifenesin Impurity B is a impurity of Guaifenesin.
Guaifenesin Impurity B is a impurity of Guaifenesin.
Brand Name:
Vulcanchem
CAS No.:
14007-09-1
VCID:
VC21348868
InChI:
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3
SMILES:
COC1=CC=CC=C1OC(CO)CO
Molecular Formula:
C10H14O4
Molecular Weight:
198.22 g/mol
2-(2-Methoxyphenoxy)propane-1,3-diol
CAS No.: 14007-09-1
Cat. No.: VC21348868
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Guaifenesin Impurity B is a impurity of Guaifenesin. |
|---|---|
| CAS No. | 14007-09-1 |
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)propane-1,3-diol |
| Standard InChI | InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3 |
| Standard InChI Key | DTADPBLDQSWASV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OC(CO)CO |
| Canonical SMILES | COC1=CC=CC=C1OC(CO)CO |
| Appearance | White Solid |
| Melting Point | 63-65°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator